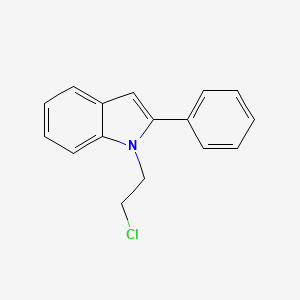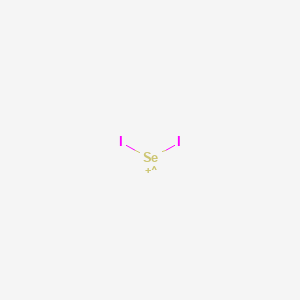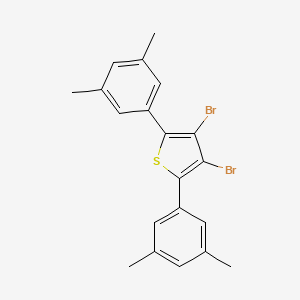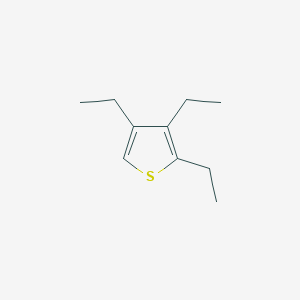![molecular formula C18H17N2OP B14191823 [1-(Diphenylphosphoryl)propyl]propanedinitrile CAS No. 922729-89-3](/img/structure/B14191823.png)
[1-(Diphenylphosphoryl)propyl]propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(Diphenylphosphoryl)propyl]propanedinitrile: is an organic compound that features a diphenylphosphoryl group attached to a propyl chain, which is further connected to a propanedinitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Diphenylphosphoryl)propyl]propanedinitrile typically involves the reaction of diphenylphosphine oxide with a suitable alkylating agent, followed by the introduction of the propanedinitrile group. The reaction conditions often require the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the diphenylphosphine oxide, facilitating the nucleophilic attack on the alkylating agent. The subsequent step involves the addition of a nitrile group under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [1-(Diphenylphosphoryl)propyl]propanedinitrile can undergo oxidation reactions, particularly at the diphenylphosphoryl group, leading to the formation of phosphine oxides or phosphonic acids.
Reduction: The nitrile groups in the compound can be reduced to primary amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often requiring a catalyst or base to facilitate the reaction.
Major Products:
Oxidation: Phosphine oxides or phosphonic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [1-(Diphenylphosphoryl)propyl]propanedinitrile is used as a building block for the synthesis of more complex molecules
Biology and Medicine: The compound’s potential biological activity is of interest in medicinal chemistry. It can be explored for its interactions with biological targets, potentially leading to the development of new therapeutic agents. The nitrile groups may interact with enzymes or receptors, while the diphenylphosphoryl group can influence the compound’s pharmacokinetic properties.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals or as an intermediate in the synthesis of advanced materials. Its stability and reactivity make it suitable for various industrial processes.
Mecanismo De Acción
The mechanism of action of [1-(Diphenylphosphoryl)propyl]propanedinitrile involves its interaction with molecular targets through its functional groups. The nitrile groups can form hydrogen bonds or coordinate with metal ions, while the diphenylphosphoryl group can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
[1-(Diphenylphosphoryl)ethyl]propanedinitrile: Similar structure but with an ethyl group instead of a propyl group.
[1-(Diphenylphosphoryl)butyl]propanedinitrile: Similar structure but with a butyl group instead of a propyl group.
[1-(Diphenylphosphoryl)propyl]butanedinitrile: Similar structure but with a butanedinitrile moiety instead of a propanedinitrile moiety.
Uniqueness: The uniqueness of [1-(Diphenylphosphoryl)propyl]propanedinitrile lies in its specific combination of functional groups and the length of the carbon chain connecting them. This unique structure can result in distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
922729-89-3 |
|---|---|
Fórmula molecular |
C18H17N2OP |
Peso molecular |
308.3 g/mol |
Nombre IUPAC |
2-(1-diphenylphosphorylpropyl)propanedinitrile |
InChI |
InChI=1S/C18H17N2OP/c1-2-18(15(13-19)14-20)22(21,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,15,18H,2H2,1H3 |
Clave InChI |
PQDBUURBVKDPGE-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(C#N)C#N)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trifluoroacetic acid--1-[2-(cyclopropylmethoxy)phenyl]methanamine (1/1)](/img/structure/B14191741.png)

![(6-Chloro-1H-indol-3-yl)[4-(2-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B14191755.png)
![Methyl [(1R)-1-(4-chlorophenyl)-3-oxobutyl]carbamate](/img/structure/B14191760.png)




![1-[4-(Piperidin-1-yl)-1H-pyrrol-2-yl]pent-4-en-1-one](/img/structure/B14191779.png)

![1-Bromo-4-[(2S)-2-(pentyloxy)propyl]benzene](/img/structure/B14191808.png)

![7-Fluoro-1,2,3,4,5,10-hexahydroazepino[3,4-b]indole](/img/structure/B14191825.png)

